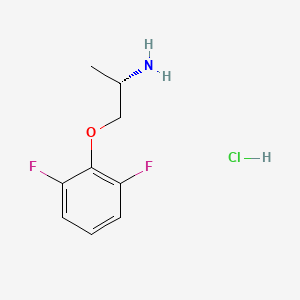

![molecular formula C22H17ClN4O3 B2359660 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 923234-92-8](/img/structure/B2359660.png)

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide” is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . Further studies are needed to understand the specific synthesis process of “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide”.Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound shows promise in the field of antibacterial research. Pyrimidine derivatives, such as the one , have been studied for their antibacterial properties . They are particularly effective against Gram-positive and Gram-negative bacteria, which makes them valuable in the development of new antibiotics or antibiotic adjuvants.

Antifungal Applications

Similar to its antibacterial uses, this compound may also possess antifungal properties. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated higher antifungal activity than fluconazole against Candida fungus species . This suggests potential for the development of new antifungal treatments.

Antimicrobial Resistance Disruption

The structure of this compound indicates that it could be useful in disrupting antimicrobial resistance. Compounds that impair protein folding in the extracytoplasmic space can compromise several classes of resistance determinants, making them an important tool in combating drug-resistant infections .

Cancer Research

Pyrimidine derivatives have been explored for their potential in inhibiting cancer cell growth. The specific structure of this compound, with its benzyl and phenylacetamide groups, may interact with certain biological targets, offering a pathway for the development of novel anticancer agents .

Enzyme Inhibition

The compound’s ability to inhibit enzymes could be harnessed for various therapeutic applications. For instance, inhibiting enzymes like DsbA, which is involved in disulfide bond formation, can sensitize multidrug-resistant bacterial strains to existing antibiotics .

Structural Analysis and Material Science

The molecular structure of related compounds, such as 4-chlorobenzyl chloride, has been determined through X-ray diffraction . This type of structural analysis is crucial in material science for understanding the properties and potential applications of new compounds.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .

Mode of Action

It can be inferred from related studies that these types of compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . The interaction with the target leads to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to cell death.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cdks , which are responsible for phosphorylation of key components for cell proliferation . This suggests that the compound could potentially interfere with cell proliferation pathways, leading to inhibition of cell growth and division.

Result of Action

Based on the potential inhibition of cdks , it can be inferred that the compound could potentially lead to inhibition of cell growth and division, potentially leading to cell death.

Propiedades

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)20-18(7-4-12-24-20)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELADSFTHNRXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)

![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)

![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)

![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)